molecular formula C17H18N2O3S B14887318 2-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid

2-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid

Cat. No.: B14887318
M. Wt: 330.4 g/mol
InChI Key: JZOCQCSMIMMERG-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 2-[[(4-phenyl-2-thiazolyl)amino]carbonyl]- is an organic compound that features a cyclohexane ring, a carboxylic acid group, and a thiazole ring substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexanecarboxylic acid, 2-[[(4-phenyl-2-thiazolyl)amino]carbonyl]- typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a thioamide with an α-haloketone under basic conditions.

    Coupling with Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Cyclohexanecarboxylic Acid Moiety: This can be achieved by the hydrogenation of benzoic acid to cyclohexanecarboxylic acid.

    Final Coupling: The thiazole derivative is then coupled with the cyclohexanecarboxylic acid derivative under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of cyclohexanone derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Cyclohexanone derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Cyclohexanecarboxylic acid, 2-[[(4-phenyl-2-thiazolyl)amino]carbonyl]- has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is studied for its interactions with biological macromolecules, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, 2-[[(4-phenyl-2-thiazolyl)amino]carbonyl]- involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The phenyl group may enhance binding affinity through hydrophobic interactions, while the carboxylic acid group can participate in hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: A simpler analog without the thiazole and phenyl groups.

    Phenylthiazole derivatives: Compounds with similar thiazole and phenyl structures but different substituents.

    Benzoic acid derivatives: Compounds with a benzoic acid core instead of cyclohexanecarboxylic acid.

Uniqueness

Cyclohexanecarboxylic acid, 2-[[(4-phenyl-2-thiazolyl)amino]carbonyl]- is unique due to the combination of its cyclohexane ring, thiazole ring, and phenyl group. This combination imparts specific chemical and biological properties that are not observed in simpler analogs or other substituted thiazoles.

Properties

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

IUPAC Name

2-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C17H18N2O3S/c20-15(12-8-4-5-9-13(12)16(21)22)19-17-18-14(10-23-17)11-6-2-1-3-7-11/h1-3,6-7,10,12-13H,4-5,8-9H2,(H,21,22)(H,18,19,20)

InChI Key

JZOCQCSMIMMERG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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